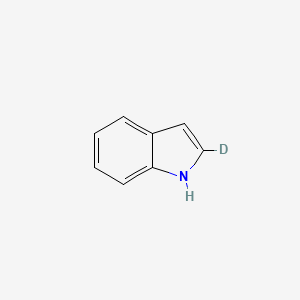

2-Deuteroindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N |

|---|---|

Molecular Weight |

118.15 g/mol |

IUPAC Name |

2-deuterio-1H-indole |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6D |

InChI Key |

SIKJAQJRHWYJAI-RAMDWTOOSA-N |

Isomeric SMILES |

[2H]C1=CC2=CC=CC=C2N1 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 |

Origin of Product |

United States |

Significance of Indole Scaffolds in Complex Molecular Architectures

The indole (B1671886) ring system is a cornerstone in the architecture of a vast array of biologically active compounds and functional materials. derpharmachemica.com This heterocyclic scaffold is prevalent in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its importance in medicinal and organic chemistry. researchgate.netrsc.orgeurekaselect.com The unique electronic and spatial characteristics of indoles endow them with high pharmacological activity, making them a "privileged structure" in drug discovery. eurekaselect.comresearchgate.net

Indole derivatives are integral to many approved drugs, targeting a wide range of therapeutic areas including inflammation, cancer, and neurological disorders. derpharmachemica.comeurekaselect.comresearchgate.net For instance, compounds like indomethacin (B1671933) (an anti-inflammatory drug) and sumatriptan (B127528) (used for migraines) feature the indole core. derpharmachemica.com The indole moiety is also a fundamental component of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin, highlighting its profound role in biological systems. eurekaselect.comnih.gov The versatility of the indole scaffold allows for extensive functionalization at various positions, enabling the synthesis of diverse and complex molecular structures with tailored properties. researchgate.netrsc.org

The Role of Isotopic Labeling in Modern Chemical Science

Isotopic labeling is a powerful technique used to trace the journey of an isotope through a chemical reaction, metabolic pathway, or biological system. wikipedia.org By replacing specific atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H) for hydrogen, scientists can gain detailed insights into reaction mechanisms, metabolic processes, and molecular interactions. metwarebio.comlongdom.orgmusechem.com This method does not significantly alter the chemical properties of the molecule but allows for its detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. longdom.orgontosight.ai

The applications of isotopic labeling, particularly with deuterium, are extensive and impactful:

Mechanistic Studies: Deuterium labeling is instrumental in elucidating reaction mechanisms by determining the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom can lead to a measurable change in reaction rate. nih.govd-nb.info

Metabolic and Pharmacokinetic Studies: In pharmaceutical research, deuterated compounds are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comontosight.aix-chemrx.com The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, a strategy used to enhance the pharmacokinetic profiles of drugs. scielo.org.mxisowater.com

Analytical Standards: Deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry due to their similar chemical behavior to the non-labeled analyte but distinct mass. scielo.org.mxresearchgate.net

Overview of 2 Deuteroindole As a Specialized Research Tool

Regioselective Deuteration Strategies at the C2 Position of Indole

Achieving deuteration selectively at the C2 position of indole is inherently challenging due to the higher intrinsic reactivity of the C3 position. acs.orgacs.org Consequently, methodologies often require either the C3 position to be blocked or the use of directing groups on the indole nitrogen to steer the deuteration to the desired C2 site. acs.orgacs.org However, recent advancements have led to the development of directing-group-free methods.

Transition-Metal-Catalyzed Hydrogen-Deuterium Exchange Protocols

Transition-metal catalysis offers a powerful toolkit for the selective C-H activation and subsequent deuteration of indoles. Various metals, including palladium, cobalt, copper, and rhodium, have been successfully employed for this purpose.

Palladium catalysts have been instrumental in developing programmable and regioselective deuteration of indoles without the need for directing groups. worktribe.comchemrxiv.orgoduillgroup.comworktribe.com A notable strategy involves a palladium-catalyzed hydrogen-deuterium exchange followed by a reverse hydrogen isotope exchange. nih.govacs.org

In a typical procedure, the indole substrate is treated with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a deuterium source like deuterated acetic acid (CD₃CO₂D). nih.govacs.orgworktribe.com This initial step often leads to deuteration at both the C2 and C3 positions. nih.govacs.org A subsequent step, involving treatment with a base like potassium carbonate (K₂CO₃) in a protic solvent, selectively removes the deuterium from the more labile C3 position, yielding the desired C2-deuterated indole. nih.govacs.org

The reaction conditions can be fine-tuned to control the regioselectivity. For instance, the presence of sodium acetate (NaOAc) can enhance the deuterium incorporation at both C2 and C3. nih.govacs.org Conversely, reducing the amount of deuterated acetic acid can decrease deuteration at C3, making the palladium-catalyzed C2 deuteration more prominent. acs.org It has been demonstrated that in the absence of the palladium catalyst, only C3 deuteration occurs, highlighting the crucial role of palladium in activating the C2 position. nih.govacs.org

This methodology has been successfully applied to a range of indole substrates, including those with electron-donating substituents. acs.org For example, unsubstituted indole, as well as those bearing methyl and methoxy (B1213986) groups, have achieved medium to high levels of deuterium incorporation at the C2 position. acs.org Even complex molecules like the protected amino acid tryptophan have shown significant C2 deuteration. nih.govacs.org

A palladium-catalyzed dearomative Heck/Suzuki coupling reaction of C2-deuterated N-halobenzoyl indoles with aryl boronic acids has also been developed, producing 2,3-diarylated indolines with the deuterium atom retained at the C2 position. acs.org

Table 1: Palladium-Catalyzed C2-Deuteration of Indoles nih.govacs.orgworktribe.com

| Substrate | Catalyst | Deuterium Source | Additive | Conditions | % C2-D | % C3-D (initial) | Final % C2-D (after H/D exchange) |

|---|---|---|---|---|---|---|---|

| Indole | 10 mol% Pd(OAc)₂ | CD₃CO₂D/dioxane | NaOAc | 120 °C, 16 h | 81% | 72% | High |

| Indole | 10 mol% Pd(OAc)₂ | CD₃CO₂D/dioxane | None | 120 °C, 16 h | 40% | 52% | - |

Data sourced from studies on programmable deuteration of indoles. nih.govacs.orgworktribe.com

Cobalt catalysis has emerged as a cost-effective and efficient alternative for the C2-deuteration of indoles. uni-rostock.deresearchgate.net These methods often utilize a directing group on the indole nitrogen to achieve high regioselectivity. researchgate.netresearchgate.net A common catalyst system involves Cp*Co(CO)I₂. researchgate.net

In a representative example, an N-pyrimidyl-protected indole undergoes C2-alkylation with a vinylsilane using a cobalt catalyst generated in situ from CoBr₂, bathocuproine, and a Grignard reagent. beilstein-journals.org While this demonstrates C2-functionalization, related cobalt-catalyzed systems have been explicitly used for deuteration. researchgate.net For instance, a well-defined low-valent cobalt complex, [Co(PMe₃)₄], has been shown to catalyze the C2-alkylation and alkenylation of indoles through an imine-directed mechanism, and deuterium labeling studies were key to elucidating the reaction pathway. acs.orgnih.gov

A versatile system using Cp*Co(CO)I₂ or in combination with rhodium catalysts has been reported for the highly effective regioselective C-H deuteration of indoles in D₂O, where a removable N-directing group is employed to furnish mono-C2-deuterated products. researchgate.net

Table 2: Cobalt-Catalyzed C2-Functionalization of Indoles beilstein-journals.org

| Indole Substrate | Catalyst System | Reactant | Conditions | Product |

|---|

This table illustrates C2-functionalization, a reaction class closely related to deuteration, highlighting the utility of cobalt catalysts.

Copper(II) triflate (Cu(OTf)₂) has been identified as an efficient catalyst for the hydrogen/deuterium (H/D) exchange in indole derivatives. osti.gov The selectivity of this method can be modulated by adjusting the reaction parameters. osti.gov While preferential deuteration often occurs at the C3 position under milder conditions (e.g., 10 mol% Cu(OTf)₂ in dioxane at 80°C), some deuterium labeling is also observed at the C2 position in certain cases. osti.gov Achieving higher levels of deuteration, including at the C2 position, can be accomplished by using higher catalyst loading and temperature. osti.gov

For instance, per-deuterated indoles can be obtained with higher catalyst loading in toluene (B28343) at 120°C. osti.gov The reaction is compatible with a variety of functional groups on the indole ring. osti.gov While primarily leading to C3 deuteration, the observation of C2 incorporation under certain conditions suggests the potential for developing more selective copper-catalyzed C2-deuteration methods. osti.gov

Rhodium catalysts, particularly [Cp*RhCl₂]₂, have proven effective for the regioselective C-H deuteration of indoles. acs.orgrsc.orgrsc.org These methods typically employ a directing group on the indole nitrogen, such as an N-quinolinyl group, to direct the deuteration to the C2 position. rsc.org

In a typical reaction, the N-quinolinyl indole is treated with [Cp*RhCl₂]₂ and an oxidant like copper(II) acetate (Cu(OAc)₂) in a suitable solvent with D₂O as the deuterium source. rsc.org This system can achieve high levels of deuterium incorporation at the C2 position. rsc.org For example, deuteration of N-quinolinyl indole can result in 93% deuterium incorporation at the C2 position. rsc.org The method is robust and can overcome steric hindrance from substituents on the indole ring. rsc.org

Similar to cobalt, rhodium catalysts have also been used in combination systems to provide a range of deuterated indole products, including mono-C2-deuterated derivatives. researchgate.net

Table 3: Rhodium-Catalyzed C2-Deuteration of N-Quinolinyl Indole rsc.org

| Substrate | Catalyst | Oxidant | Deuterium Source | Conditions | % D at C2 |

|---|

Data from a study on Rh(III)-catalyzed C2 C-H functionalization of indoles. rsc.org

Copper-Catalyzed Hydrogen/Deuterium Exchange

Acid-Catalyzed Deuterium Exchange Methods

Acid-catalyzed methods provide a straightforward approach for deuterium incorporation into indoles, although regioselectivity can be a challenge. acs.org The intrinsic reactivity of the indole ring under acidic conditions favors electrophilic substitution at the C3 position. nih.govnih.gov However, under specific conditions, deuteration at C2 can also be achieved.

For 3-substituted indoles, where the C3 position is blocked, acid-catalyzed deuteration can occur at other positions, including C2. nih.gov A common method involves treating the 3-substituted indole with a strong deuterated acid, such as D₂SO₄ in CD₃OD, at elevated temperatures. nih.govacs.org

For 3-unsubstituted indoles, strong acidic conditions can lead to polymerization. nih.gov Therefore, weaker Brønsted acids like deuterated acetic acid (CD₃CO₂D) are used at high temperatures (e.g., 150 °C) to promote deuterium incorporation at various positions, including C2. nih.govacs.org While these methods often result in deuteration at multiple sites, they represent a simple, metal-free approach. acs.org A study showed that under certain acidic conditions, indole could be deuterated with 13% incorporation at the C2 position. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole |

| Palladium(II) acetate |

| Deuterated acetic acid |

| Potassium carbonate |

| Sodium acetate |

| Tryptophan |

| N-halobenzoyl indole |

| Aryl boronic acid |

| 2,3-diarylated indoline |

| CpCo(CO)I₂ |

| N-pyrimidyl-protected indole |

| Vinylsilane |

| CoBr₂ |

| Bathocuproine |

| Grignard reagent |

| [Co(PMe₃)₄] |

| Copper(II) triflate |

| Dioxane |

| Toluene |

| [CpRhCl₂]₂ |

| N-quinolinyl indole |

| Copper(II) acetate |

| D₂O |

| D₂SO₄ |

Directed Metalation and Subsequent Deuteration

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of synthesizing this compound, this approach typically involves the use of a directing group on the indole nitrogen to facilitate metalation, most commonly lithiation, at the C2 position. Subsequent quenching of the resulting organometallic intermediate with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), affords the desired 2-deuterated product. nih.govunito.it

A common procedure involves the use of a phenylsulfonyl protecting group on the indole nitrogen. nih.gov Treatment of 1-(phenylsulfonyl)indole with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) leads to deprotonation at the C2 position, forming a 2-lithioindole species. nih.gov This intermediate is then reacted with a deuterium source to yield 2-deutero-1-(phenylsulfonyl)indole. nih.gov The phenylsulfonyl group can subsequently be removed under basic conditions, for instance, by refluxing with sodium hydroxide (B78521) in methanol, to furnish this compound. nih.gov

The choice of the directing group is crucial for the success of this method. Sterically demanding and strongly coordinating groups can effectively direct the metalation to the desired position. For instance, the use of an N-P(O)tBu₂ directing group has been shown to facilitate C7 arylation, but similar principles can be applied to direct deuteration to other positions. nih.gov Similarly, an N-silyl directing group has been utilized for iridium-catalyzed C7 borylation, which could potentially be adapted for C7 deuteration. nih.gov

Other Advanced Synthetic Routes for Deuterium Incorporation

Beyond classical directed metalation, several advanced synthetic routes have been developed for the selective deuteration of indoles. These methods often employ transition metal catalysis to achieve high regioselectivity and efficiency under milder conditions.

One notable approach is the palladium-catalyzed hydrogen-deuterium exchange. nih.govacs.org This method allows for the direct deuteration of the C2 and C3 positions of indoles using deuterated acetic acid (CD₃CO₂D) as the deuterium source. nih.govacs.org A subsequent selective back-exchange at the C3 position can be achieved by treatment with a protic solvent in the presence of a base like potassium carbonate, yielding the C2-deuterated indole. nih.govacs.org This "reverse hydrogen isotope exchange" strategy represents a significant advancement as it does not require a directing group for C2-deuteration. nih.gov

Ruthenium nanoparticles and rhodium catalysts have also been employed for the deuteration of indoles at both the C2 and C3 positions. nih.govacs.org Furthermore, manganese-catalyzed C-H activation has been demonstrated for the C2-deuteration of indoles using D₂O as the deuterium source in water, highlighting a more sustainable approach. soton.ac.uk Silver-catalyzed methods have also been developed for the regioselective deuteration of various heteroarenes, including indoles, at the C3 position using D₂O. rsc.org

Iron catalysis has also been explored for C-H functionalization, although initial studies with indole and ethyl diazoacetate did not yield the desired C-H insertion product. mdpi.com However, related pyrrole (B145914) systems have undergone successful C-H functionalization, suggesting potential for future development in indole deuteration. mdpi.com

Precursor Synthesis and De-protection Strategies for this compound

The synthesis of this compound often necessitates the use of precursors that facilitate the selective introduction of deuterium. A key strategy involves the use of a protecting group on the indole nitrogen, which serves a dual purpose: it directs the deuteration to the C2 position and protects the N-H bond from undesired exchange. nih.gov

The synthesis of 2-deutero-1-(phenylsulfonyl)indole serves as a prime example of a precursor-based approach. nih.gov The synthesis begins with the protection of the indole nitrogen with a phenylsulfonyl group. This is typically achieved by reacting indole with benzenesulfonyl chloride in the presence of a base. The resulting 1-(phenylsulfonyl)indole is then subjected to directed lithiation at the C2 position using n-butyllithium, followed by quenching with D₂O to install the deuterium atom. nih.gov

The final and crucial step is the removal of the directing/protecting group to liberate the this compound. The phenylsulfonyl group is effectively cleaved under basic conditions. A solution of sodium hydroxide in methanol, when heated to reflux, efficiently removes the sulfonyl group, yielding the desired this compound. nih.gov The progress of this deprotection step can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

Another approach involves the synthesis of deuterated tryptamine derivatives, which can serve as precursors for more complex deuterated indole-containing molecules. nih.gov For instance, [2-²H]-tryptamine can be synthesized from this compound. This involves a multi-step sequence starting with the reaction of this compound with oxalyl chloride to form an indol-3-ylglyoxyl chloride derivative, which is then converted to the corresponding acetamide (B32628) and subsequently reduced with a reagent like lithium aluminum hydride to afford [2-²H]-tryptamine. nih.gov

Optimization of Deuteration Efficiency and Selectivity for this compound Synthesis

Achieving high levels of deuterium incorporation and regioselectivity is paramount in the synthesis of this compound. The optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time, is critical.

The choice of catalyst and solvent system significantly influences the outcome of deuteration reactions. In palladium-catalyzed H/D exchange reactions, the presence of the palladium catalyst is essential for C2-deuteration. nih.govacs.org In the absence of palladium, only C3-deuteration is observed when using deuterated acetic acid. nih.govacs.org The addition of a co-catalyst or additive, such as sodium acetate (NaOAc), can further enhance the deuterium incorporation at both C2 and C3 positions. nih.govacs.org

The solvent also plays a crucial role. For the palladium-catalyzed deuteration, a mixture of deuterated acetic acid and 1,4-dioxane (B91453) has been found to be effective. nih.govacs.org Other solvents have been shown to have a negative effect on the reaction outcome. nih.govacs.org In silver-catalyzed deuterations, solvents like THF and 1,4-dioxane have provided good results, while DCE and CH₃CN led to lower deuterium incorporation. rsc.org Water has emerged as a viable and sustainable solvent for manganese-catalyzed C2-deuteration of indoles. soton.ac.uk

The following table summarizes the effect of different catalysts on the regioselectivity of indole deuteration:

| Catalyst System | Deuterium Source | Primary Deuteration Site(s) | Reference |

| Pd(OAc)₂ | CD₃CO₂D | C2 and C3 | nih.govacs.org |

| None (acid-mediated) | CD₃CO₂D | C3 | nih.govacs.org |

| Ruthenium nanoparticles | - | C2 and C3 | nih.gov |

| Rhodium | - | C2 and C3 | nih.gov |

| Manganese | D₂O | C2 | soton.ac.uk |

| Silver | D₂O | C3 | rsc.org |

Temperature and reaction time are critical parameters that must be carefully controlled to maximize deuteration efficiency and minimize side reactions. In palladium-catalyzed deuteration of indoles, a reaction temperature of 120 °C for 16 hours has been found to be optimal for achieving significant C2 and C3 deuteration. nih.govacs.org Lowering the reaction temperature has been shown to have a negative impact on the outcome. nih.govacs.org For the subsequent selective removal of the deuterium label at C3, a reaction time of 16 hours is also employed. nih.govacs.org

In other catalytic systems, the optimal temperature can vary. For instance, in silver-catalyzed deuterations, a temperature of 90 °C is used, and decreasing it to 60 °C dramatically reduces the efficiency of deuterium incorporation. rsc.org The effect of temperature on reaction yield and purity is a general principle in organic synthesis, where higher temperatures can increase reaction rates but may also lead to catalyst decomposition or the formation of by-products. researchgate.netbiotage.com

The duration of the reaction is also a key factor. A reduced reaction time in the palladium-catalyzed deuteration led to a negative effect on the outcome. nih.govacs.org In manganese-catalyzed C2-deuteration, reducing the reaction time from 24 hours to 1 hour still resulted in 90% deuteration at the C2 position, indicating a relatively fast reaction. soton.ac.uk

The table below illustrates the impact of temperature and time on a specific palladium-catalyzed deuteration reaction of indole:

| Entry | Temperature (°C) | Time (h) | % D at C2 | % D at C3 | Reference |

| 1 | 120 | 16 | 40 | 52 | acs.org |

| 2 | 120 | 16 | 81 | 72 | acs.org |

| 3 | Lower than 120 | 16 | Negative Effect | Negative Effect | acs.org |

| 4 | 120 | Reduced | Negative Effect | Negative Effect | acs.org |

*Entry 2 includes the addition of NaOAc.

Directing groups play a pivotal role in achieving regioselectivity in the synthesis of this compound, particularly through metalation strategies. nih.govunito.it The directing group, typically attached to the indole nitrogen, positions the metalating agent (e.g., an organolithium reagent) for selective deprotonation at the adjacent C2 position. nih.gov

The nature of the directing group influences its effectiveness. Electron-withdrawing groups, such as the phenylsulfonyl group, are commonly used as they acidify the C2 proton, facilitating its removal. nih.gov The choice of directing group can also influence the reactivity and stability of the lithiated intermediate.

A critical aspect of this strategy is the efficient removal of the directing group after deuteration to yield the final product. nih.gov The phenylsulfonyl group, for example, can be cleaved under basic conditions, such as treatment with sodium hydroxide in refluxing methanol. nih.gov The ease of removal is a key consideration when selecting a directing group, as harsh cleavage conditions could potentially lead to loss of the deuterium label or decomposition of the product.

The concept of directing groups is well-established in aromatic chemistry, where substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions (ortho, para, or meta). libretexts.orglibretexts.orgsavemyexams.compressbooks.pub In the context of indole deuteration, the directing group on the nitrogen atom exerts a similar influence on the regioselectivity of the metalation step.

Temperature and Reaction Time Parameters

Scale-Up Considerations for this compound Synthesis

The transition from small-scale laboratory synthesis of this compound and its derivatives to large-scale industrial production presents a unique set of challenges and considerations. While numerous methods have been developed for the specific deuteration of indoles, not all are amenable to scale-up due to factors such as cost, safety, and efficiency.

A primary obstacle in large-scale synthesis is the reliance on expensive deuterium reagents. acs.org Methods that are effective on a laboratory scale, such as those requiring deuterated trifluoroacetic acid (CF₃CO₂D) or large quantities of other costly reagents, become economically unviable for bulk production. acs.orgnih.gov Similarly, some transition-metal-catalyzed deuteration reactions, while efficient for small preparations, may involve pyrophoric and flammable reagents or demand high-pressure conditions, posing significant safety and engineering challenges for industrial applications. acs.org The use of a large excess of base, another common feature in laboratory-scale reactions, is also impractical on a larger scale. acs.org

To address these limitations, research has focused on developing more practical and cost-effective strategies for large-scale deuteration. A significant advancement is the use of inexpensive deuterium oxide (D₂O) as the deuterium source. acs.orggoogle.com One successful approach for producing deuterated indole derivatives on a larger scale involves the in situ preparation of a 20 wt % solution of deuterated sulfuric acid (D₂SO₄) in a mixture of deuterated and non-deuterated methanol and water (CD₃OD/CH₃OD/D₂O). acs.orgnih.govfigshare.comresearchgate.net This method facilitates a low-cost, large-scale synthesis pathway. nih.govfigshare.com

Another strategy involves modifying reaction protocols to be more amenable to scale-up. For instance, a "telescoped" approach has been developed for the C2-deuteration of indole. This method uses a catalytic amount of palladium(II) acetate in anhydrous deuterated acetic acid/dioxane, followed by treatment with potassium carbonate in protic solvents. acs.org This procedure successfully reduces the amount of base required, making it more suitable for larger batches. acs.org

When scaling up, reaction parameters often require adjustment. In a programmable deuteration method, it was observed that increasing the reaction scale from 0.2 mmol to 1.0 mmol necessitated longer reaction times to achieve comparable levels of deuterium incorporation at the C2 position. acs.org

Table 1: Effect of Scale on C2-Deuteration of Indole

| Scale (mmol) | Step 1 Reaction Time (h) | Deuterium Incorporation at C2 (%) |

|---|---|---|

| 0.2 | 16 | 81 |

| 1.0 | 32 | 65 |

Data sourced from a programmable deuteration study via reverse deuterium exchange. acs.org

Conversely, some catalytic systems have demonstrated good scalability without significant loss of efficiency. In a palladium/norbornene-catalyzed vicinal di-carbo-functionalization of indole, a scale-up of the reaction showed a comparable yield to the small-scale experiment, highlighting the robustness of the method. uchicago.edu

Table 2: Comparison of Small-Scale vs. Large-Scale Reaction Yield

| Scale | Yield (%) |

|---|---|

| Small Scale | 64 |

| Large Scale | 57 |

Data from a study on palladium/norbornene-catalyzed indole functionalization. uchicago.edu

Furthermore, methodologies utilizing more accessible and less hazardous catalysts are being explored for their scale-up potential. A manganese-catalyzed C2 deuteration of indoles in water has been successfully demonstrated on a gram-scale, indicating its promise for larger applications. soton.ac.uk The development of base-free conditions for this C2 deuteration further enhances its applicability in drug discovery and manufacturing contexts. soton.ac.uk

The successful industrial-scale synthesis of related heterocyclic compounds, such as benzimidazole (B57391) derivatives, provides a blueprint for the necessary process controls, including precise temperature management, controlled addition of reagents, and efficient workup and purification procedures that are essential for any large-scale chemical synthesis. google.com These principles are directly applicable to the scale-up of this compound production, ensuring consistent quality and yield.

Advanced Spectroscopic Characterization of 2 Deuteroindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation and Purity Assessment

NMR spectroscopy is a cornerstone technique for the analysis of deuterated compounds. By examining the spectra of different nuclei (¹H, ¹³C, ²H), researchers can gain a comprehensive understanding of the molecular structure and isotopic composition of 2-Deuteroindole.

¹H NMR for Quantification of Deuterium Content

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for verifying and quantifying the incorporation of deuterium at the C2 position of the indole (B1671886) ring. In a standard ¹H NMR spectrum of unlabeled indole, the proton at the C2 position exhibits a distinct signal. Upon successful deuteration to form this compound, this specific signal diminishes or disappears entirely.

The degree of deuteration can be calculated by comparing the integration of the residual C2-H signal to the integrations of other non-exchangeable protons on the indole ring. For instance, studies describing the synthesis of deuterated indoles have used ¹H NMR to calculate deuterium incorporation, often achieving levels as high as 97%. researchgate.net The disappearance of the C2-H signal and the altered splitting patterns of adjacent protons, such as the H3 proton, serve as definitive evidence of successful and specific deuteration at the C2 position.

¹³C NMR for Structural Elucidation and Isotopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides further confirmation of deuteration at the C2 position and offers insights into the electronic environment of the carbon skeleton. The key feature in the ¹³C NMR spectrum of this compound is the signal corresponding to the C2 carbon.

Due to the presence of the directly attached deuterium atom (spin I=1), the C2 carbon signal is split into a 1:1:1 triplet. blogspot.com This characteristic splitting pattern is a direct result of the one-bond carbon-deuterium coupling (¹J_C-D). Furthermore, the substitution of a proton with a deuterium atom typically causes a slight upfield shift in the resonance of the attached carbon, an effect known as the deuterium isotope effect on ¹³C chemical shifts. nih.gov Analysis of these features in the ¹³C NMR spectrum confirms the location of the deuterium label and the structural integrity of the indole ring. blogspot.comnih.gov

| Technique | Observed Feature for this compound | Information Gained |

|---|---|---|

| ¹H NMR | Disappearance/reduction of C2-H signal | Confirmation and quantification of deuteration |

| ¹³C NMR | Triplet signal for C2 carbon (due to ¹J_C-D coupling) | Structural confirmation of deuterium position |

| ²H NMR | Presence of a signal at the chemical shift corresponding to the C2 position | Direct detection of the deuterium label |

²H NMR (Deuterium NMR) Applications

Deuterium NMR (²H NMR) is a powerful and direct technique for observing the incorporated deuterium label. magritek.com In this method, the NMR spectrometer is tuned to the resonance frequency of deuterium nuclei. wikipedia.org For a sample of this compound, the ²H NMR spectrum will display a distinct peak at a chemical shift corresponding to the C2 position of the indole ring. magritek.com

The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. wikipedia.org The presence of a strong signal confirms the successful deuteration, and its integration can be used to assess the isotopic enrichment. This technique is particularly valuable as it provides an unambiguous signal for the deuterium atom itself, complementing the information obtained from ¹H and ¹³C NMR. magritek.comwikipedia.org ²H NMR must be performed in a non-deuterated solvent to prevent the solvent signal from overwhelming the analyte signal. dal.ca

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is an indispensable tool for confirming the isotopic composition of this compound by precisely measuring its molecular weight.

High-Resolution Mass Spectrometry for Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, allowing for the unambiguous determination of a compound's elemental formula. savemyexams.com For this compound (C₈H₆DN), the molecular weight is increased by approximately one mass unit compared to unlabeled indole (C₈H₇N).

HRMS can easily distinguish between the molecular ion of this compound and that of unlabeled indole. By analyzing the relative intensities of the isotopic peaks, the isotopic purity of the sample can be accurately determined. nih.govresearchgate.net This technique is crucial for verifying that the desired level of deuteration has been achieved and for identifying any unlabeled or multiply-deuterated species. The use of ultra-high resolution MS can even allow for the baseline separation of signals from deuterium and naturally abundant ¹³C isotopes, further enhancing the accuracy of isotopic analysis. thermofisher.com

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

|---|---|---|

| Indole | C₈H₇N | 117.05785 |

| This compound | C₈H₆DN | 118.06413 |

Dual-Isotope Labeling Applications

This compound can be utilized in dual-isotope labeling studies, a sophisticated technique used to trace metabolic pathways or as internal standards in quantitative mass spectrometry. wikipedia.org In this approach, a molecule is labeled with two different isotopes. For example, indole could be synthesized with deuterium at the C2 position and a ¹³C or ¹⁵N atom elsewhere in the ring.

This dual labeling creates a unique mass signature that is highly distinguishable from endogenous, unlabeled molecules. nih.gov When used as an internal standard for quantifying unlabeled indole, the dual-labeled compound allows for highly accurate and precise measurements by correcting for variations during sample preparation and analysis. This method has been applied in various metabolomics studies to track the metabolic fate of compounds with high confidence. nih.govchromatographyonline.com The signature doublet peak created in the mass spectra by dual-labeled species enables clear identification and extraction from complex biological matrices. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Indoles

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the molecular vibrations of compounds. uobabylon.edu.iq In IR spectroscopy, a molecule absorbs infrared radiation if the vibration causes a change in the molecule's dipole moment. Conversely, Raman spectroscopy relies on the inelastic scattering of light, where the intensity of the scattered light depends on the change in the polarizability of the molecule's electron cloud during a vibration. uobabylon.edu.iq

The study of deuterated indoles, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, provides significant advantages for vibrational analysis. rsc.org The increased mass of deuterium causes a predictable downward shift in the frequency of the associated vibrational modes, a phenomenon known as an isotopic shift. rsc.orgaip.org This effect is particularly useful for assigning complex spectra, as it allows for the unambiguous identification of vibrations involving hydrogen atoms. rsc.orgresearchgate.net By comparing the spectra of a molecule and its deuterated isotopomers, researchers can confidently assign specific absorption bands to normal vibrational modes. rsc.org This approach has been instrumental in refining the understanding of the vibrational dynamics of the indole ring system and its derivatives. researchgate.netwilliams.edu

Analysis of C-D Vibrational Modes

The substitution of hydrogen with deuterium at the C2 position of the indole ring directly impacts the vibrational modes associated with that site. The most prominent of these is the C-D stretching vibration. Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching frequency is significantly lower than that of a typical C-H stretch.

Vibrational modes can be broadly categorized as stretching (changes in bond length) or bending (changes in bond angle). americanpharmaceuticalreview.com Stretching vibrations consistently occur at higher frequencies than bending vibrations for the same group of atoms. americanpharmaceuticalreview.com While C-H stretching modes are typically observed around 2900-3000 cm⁻¹, the corresponding C-D stretching mode appears at a much lower frequency. rsc.orgyoutube.com For deuterated indole derivatives, the C-D stretch is found at approximately 2100 cm⁻¹. rsc.org

Bending vibrations, which include motions described as scissoring, wagging, twisting, and rocking, occur at lower frequencies than stretching vibrations. americanpharmaceuticalreview.comsu.se The precise assignment of these C-D bending modes in this compound requires detailed normal coordinate analysis, often supported by density functional theory (DFT) calculations, to differentiate them from other vibrations in the molecule's fingerprint region (below 1500 cm⁻¹). williams.edunih.gov

Advanced Spectroscopic Techniques for Excited State Properties

To investigate the behavior of this compound after it absorbs light, advanced techniques such as transient absorption (TA) spectroscopy are employed. nih.govacs.org TA spectroscopy is a pump-probe method that allows researchers to monitor ultrafast molecular processes occurring on timescales from femtoseconds to nanoseconds. nih.govacs.org The fundamental principle involves exciting a sample with a short, intense "pump" laser pulse, which promotes a fraction of the molecules to an electronic excited state. researchgate.net A second, weaker "probe" pulse is then sent through the sample at a variable time delay to measure the change in absorbance as a function of wavelength and time.

This technique provides a detailed picture of the excited-state dynamics, revealing the formation and decay of transient species. nih.gov For a molecule like indole, photoexcitation can lead to a variety of processes, including internal conversion between excited states (e.g., ¹Lₐ and ¹Lₑ), intersystem crossing to triplet states, and photoionization. acs.org The transient absorption spectrum reveals features such as ground-state bleaching (a negative signal where the ground state absorbed), stimulated emission from the excited state, and positive absorption bands corresponding to the absorption of the transient excited species itself. nih.govresearchgate.net

By analyzing the evolution of these spectral features over time, a kinetic model of the photophysical processes can be constructed. acs.org This allows for the characterization of the lifetimes of different excited states and the identification of reaction pathways. nih.gov Studying deuterated compounds like this compound with these methods can reveal the influence of isotopic substitution on excited-state lifetimes and quantum yields, providing deeper insight into the mechanisms of energy dissipation and photochemical reactions. researchgate.net

Applications of 2 Deuteroindole in Complex Organic Synthesis and Biosynthetic Research

Utilization as a Labeling Agent in Target Molecule Synthesis

The incorporation of a deuterium (B1214612) atom at a specific, chemically defined position provides a "heavy" tag that can be unequivocally detected and quantified using mass spectrometry (MS) and distinguished by nuclear magnetic resonance (NMR) spectroscopy. This makes 2-deuteroindole an ideal starting material for the synthesis of labeled molecules used as internal standards in analytical chemistry or as tracers in metabolic and biosynthetic studies.

Tryptamine (B22526) and its derivatives are a class of monoamine alkaloids that includes essential neurotransmitters and psychoactive compounds. Synthesizing their deuterated analogues is critical for pharmacokinetic studies and for use as internal standards in quantitative bioanalysis. This compound serves as a key precursor for introducing the deuterium label specifically at the 2-position of the indole (B1671886) core, a site that is often metabolically stable.

A common synthetic route is an adaptation of the Speeter-Anthony tryptamine synthesis. The process begins with the reaction of this compound with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. Subsequent reaction with an amine, such as dimethylamine (B145610), followed by reduction with a powerful hydride agent like lithium aluminum hydride (LAH), yields the target [2-D]-tryptamine derivative. This method has been successfully applied to produce labeled versions of N,N-dimethyltryptamine (DMT) and psilocybin, which are indispensable for precise quantification in biological matrices and for studying their metabolic fate.

| Starting Material | Key Reagents | Final Labeled Product | Primary Application |

| This compound | 1. Oxalyl chloride2. Dimethylamine (gas)3. LiAlH₄ | [2-D]-N,N-Dimethyltryptamine ([2-D]-DMT) | Internal standard for mass spectrometry |

| This compound | 1. Oxalyl chloride2. Dibenzylamine3. LiAlH₄4. H₂, Pd/C5. 4-AcO-POCl₂ | [2-D]-Psilocybin | Metabolic stability and pharmacokinetic studies |

| This compound | 1. (COCl)₂2. NH₃3. LiAlH₄ | [2-D]-Tryptamine | Biosynthetic pathway tracer |

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of plant hormones that regulates nearly every aspect of plant growth and development. To investigate its complex metabolism, transport, and signaling pathways, researchers use stable isotope-labeled IAA. [2-D]-Indole-3-acetic acid, synthesized from this compound, is a powerful tool for these studies as it allows researchers to distinguish exogenously applied IAA from the plant's endogenous pool.

The synthesis can be achieved via the Mannich reaction. This compound is treated with formaldehyde (B43269) and dimethylamine to produce [2-D]-Gramine. This intermediate is then reacted with sodium cyanide to displace the dimethylamino group, forming [2-D]-indole-3-acetonitrile. Finally, basic hydrolysis of the nitrile group yields the target [2-D]-Indole-3-acetic acid. The presence of the deuterium label at the C2 position is readily confirmed by MS and NMR, providing a reliable tracer for sophisticated plant biology experiments.

The indole nucleus is a privileged scaffold found in thousands of complex natural products, including many pharmacologically active alkaloids. During the total synthesis of such molecules, incorporating a deuterium label from this compound can serve multiple purposes. It can help confirm reaction pathways, verify structural assignments by comparing mass spectral fragmentation patterns with the unlabeled analogue, or be used to probe proposed biosynthetic routes. For instance, in a multi-step synthesis of a complex indole alkaloid, carrying the C2-deuterium label through the entire sequence provides definitive proof that the indole core of the starting material was successfully incorporated into the final structure without undergoing unexpected rearrangements or exchange reactions at that specific position.

Q & A

Q. How can researchers leverage open-ended questions in peer feedback to improve this compound study designs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.